

Spectroscopic Analysis of Benzyl 2-oxopiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 2-oxopiperidine-1-carboxylate*

Cat. No.: *B181402*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Benzyl 2-oxopiperidine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for its characterization. The guide also outlines detailed experimental protocols and visual workflows to aid in the practical application of these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **Benzyl 2-oxopiperidine-1-carboxylate**, the following data tables are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These tables provide a reliable reference for the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.40 - 7.30	m	5H	Ar-H (Phenyl)
5.25	s	2H	-O-CH ₂ -Ph
3.70	t	2H	CH ₂ (Piperidine C6)
2.55	t	2H	CH ₂ (Piperidine C3)
1.95 - 1.85	m	4H	CH ₂ -CH ₂ (Piperidine C4, C5)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
171.0	C=O (Amide)
155.0	C=O (Carbamate)
135.5	Ar-C (Quaternary)
128.8	Ar-CH
128.5	Ar-CH
128.2	Ar-CH
68.0	-O-CH ₂ -Ph
45.0	CH ₂ (Piperidine C6)
32.0	CH ₂ (Piperidine C3)
23.0	CH ₂ (Piperidine C5)
21.0	CH ₂ (Piperidine C4)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (Aromatic)
~2940, ~2860	Medium	C-H stretch (Aliphatic)
~1750	Strong	C=O stretch (Carbamate)
~1680	Strong	C=O stretch (Amide)
~1450, ~1400	Medium	C=C stretch (Aromatic)
~1250	Strong	C-N stretch
~1200	Strong	C-O stretch (Ester)
~750, ~700	Strong	C-H bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
233	[M] ⁺
142	[M - C ₇ H ₇] ⁺
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
84	[C ₅ H ₈ N] ⁺
56	[C ₃ H ₄ O] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Benzyl 2-oxopiperidine-1-carboxylate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a spectral width of 12 ppm.
 - Use a pulse angle of 30 degrees and a relaxation delay of 1.0 second.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 220 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2.0 seconds.
 - Accumulate at least 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the ^1H spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 peak at 77.16 ppm.

IR Spectroscopy

- Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

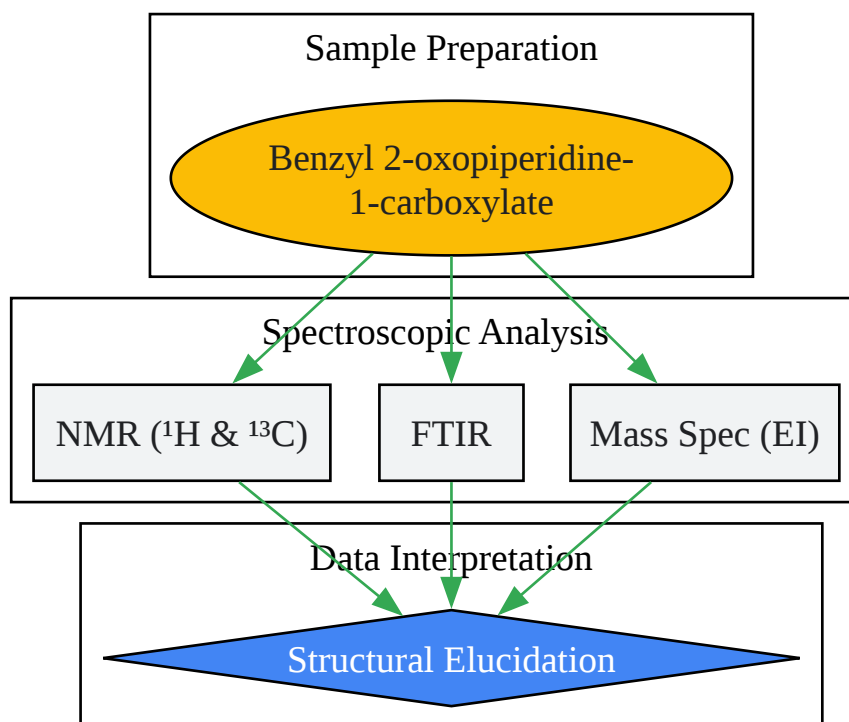
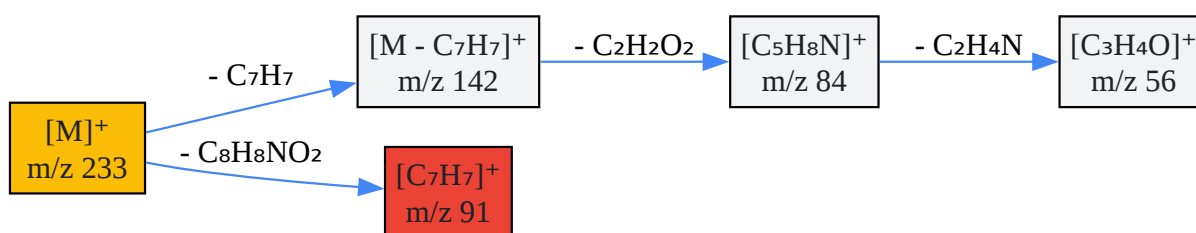
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.
- Data Processing: Process the data using the spectrometer's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or through a Gas Chromatography (GC) inlet.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of m/z 40-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of **Benzyl 2-oxopiperidine-1-carboxylate**.



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